2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
Overview
Description
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis of 2-Amino-4H-pyrans : A study by Lega et al. (2016) details the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This process involved the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles, resulting in either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides). The study elaborates on the reaction's selectivity and the mechanism involved (Lega et al., 2016).
Chemical Transformations : Coutts and Pound (1971) explored the acetylation and acetoxylation of 4-hydroxy-1,4-benzothiazin- and -benzoxazin-3(4H)-ones. The study provides insights into the mechanisms of formation for these acetoxy-compounds and describes some of their reactions (Coutts & Pound, 1971).
Bromination and Nitration Studies : Hanson et al. (2003) described conditions for bromination and nitration of benzoxazin-3(4H)-ones and benzothiazin-3(4H)-one, contributing to the understanding of the chemical behavior of these compounds under different conditions (Hanson et al., 2003).
Synthesis of Aza and Thio Analogues of Natural Products : A study by Kluge and Sicker (1996) focused on synthesizing aza and thio analogues of the natural product blepharigenin, using 2H-1,4-benzothiazin-3(4H)-one as a key component. This work contributed to expanding the range of analogues available for natural products (Kluge & Sicker, 1996).
Synthesis of Novel Heterocycles : Rathore and Gupta (1995) reported the synthesis of novel 6-chloro-5-methyl-2,3-disubstituted 4H-1,4-benzothiazines, showcasing the versatility of benzothiazin derivatives in creating new heterocyclic compounds (Rathore & Gupta, 1995).
Enzyme Inhibitory Activities : Häcker et al. (2009) explored the synthesis of 2-sec-amino-4H-3,1-benzothiazin-4-ones and their enzymatic inhibition capabilities. This study provides a foundation for the development of benzothiazinones as inhibitors for various enzymes (Häcker et al., 2009).
Properties
IUPAC Name |
6-amino-4-methyl-1,4-benzothiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIJEHZFRGYQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621233 | |
Record name | 6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264235-45-2 | |
Record name | 6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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